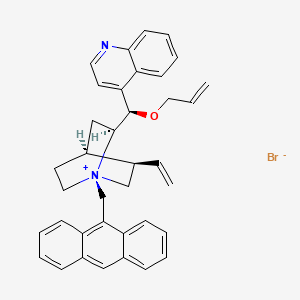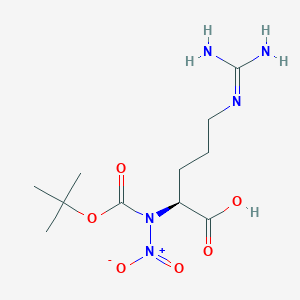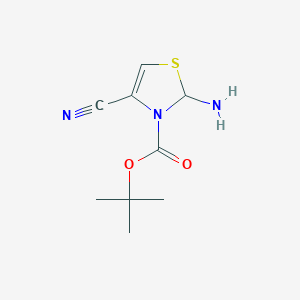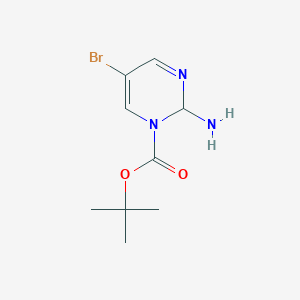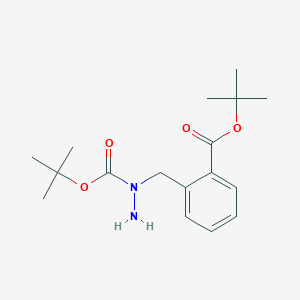
L-carnitine tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroxybutanedioic acid and (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate are organic compounds with significant roles in various scientific fieldsIt is a white, crystalline organic acid that is diprotic and aldaric in nature . (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate, on the other hand, is a derivative of butanoic acid with a trimethylazaniumyl group, which imparts unique properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-dihydroxybutanedioic acid can be synthesized through the oxidation of maleic acid or fumaric acid using potassium permanganate. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the desired product is obtained .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate can be synthesized through the esterification of (3R)-3-hydroxybutanoic acid with trimethylamine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioic acid involves the fermentation of glucose by specific strains of fungi, such as Aspergillus niger. The fermentation process is optimized to maximize yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to form oxalic acid and reduced to produce succinic acid . Esterification of 2,3-dihydroxybutanedioic acid with alcohols results in the formation of tartaric esters .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate primarily undergoes substitution reactions due to the presence of the trimethylazaniumyl group. It can react with nucleophiles to form substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Esterification: Alcohols in the presence of sulfuric acid.
Major Products
Oxidation of 2,3-dihydroxybutanedioic acid: Oxalic acid.
Reduction of 2,3-dihydroxybutanedioic acid: Succinic acid.
Esterification of 2,3-dihydroxybutanedioic acid: Tartaric esters.
Aplicaciones Científicas De Investigación
2,3-dihydroxybutanedioic acid is widely used in the food industry as an antioxidant and acidulant. It is also employed in the pharmaceutical industry for the resolution of racemic mixtures and as a chiral building block in organic synthesis .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate has applications in medicinal chemistry as a precursor for the synthesis of various bioactive compounds. It is also used in the development of novel materials with unique properties .
Mecanismo De Acción
2,3-dihydroxybutanedioic acid acts as a Bronsted acid, donating protons to acceptor molecules. This property is utilized in various chemical reactions and industrial processes .
(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate exerts its effects through interactions with nucleophiles, leading to the formation of substituted derivatives. The trimethylazaniumyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid: A dicarboxylic acid similar to 2,3-dihydroxybutanedioic acid but lacks hydroxyl groups.
Malic acid: Contains one hydroxyl group and two carboxyl groups, similar to 2,3-dihydroxybutanedioic acid.
Citric acid: Contains three carboxyl groups and one hydroxyl group, making it more acidic than 2,3-dihydroxybutanedioic acid.
Uniqueness
2,3-dihydroxybutanedioic acid is unique due to its diprotic nature and the presence of two hydroxyl groups, which impart distinct chemical properties. (3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is unique due to the presence of the trimethylazaniumyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZALONVQKUWRRY-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
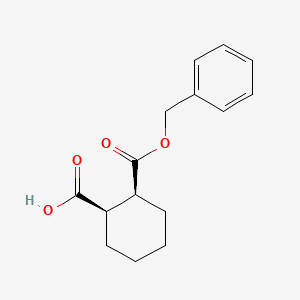
![Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B8138472.png)


![9-ethyl-3-(2-{4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl}ethenyl)carbazole](/img/structure/B8138486.png)
![5-{4-[2-(3,5-Dimethyl-4-nitrophenyl)ethenyl]benzamido}-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid](/img/structure/B8138490.png)
![(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B8138496.png)
